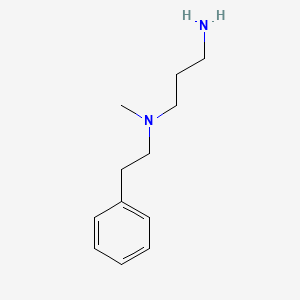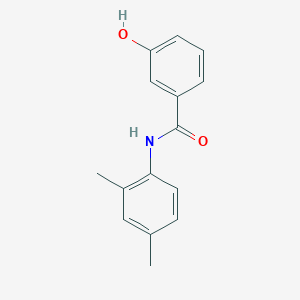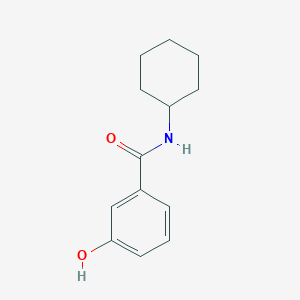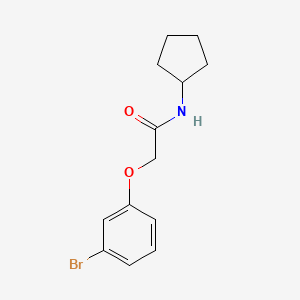
2-(3-bromophenoxy)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenoxy)-N-cyclopentylacetamide is a chemical compound characterized by its bromophenoxy group and cyclopentylacetamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenoxy)-N-cyclopentylacetamide typically involves the reaction of 3-bromophenol with cyclopentylamine in the presence of acyl chloride or an acid chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow chemistry can also be employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(3-Bromophenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromophenol derivatives, such as 3-bromophenol-3-carboxylic acid.
Reduction: 3-Phenol derivatives, such as 3-phenol-3-hydroxy.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Bromophenoxy)-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe in biological studies to understand the interaction of bromophenoxy groups with biological targets.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Application in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(3-bromophenoxy)-N-cyclopentylacetamide exerts its effects involves its interaction with specific molecular targets. The bromophenoxy group can bind to receptors or enzymes, influencing various biological pathways. The cyclopentylacetamide moiety may enhance the compound's stability and bioavailability.
類似化合物との比較
2-(3-Bromophenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of cyclopentyl.
2-(3-Bromophenoxy)ethanol: Contains an ethyl group instead of the acetamide group.
2-(3-Bromophenoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of the cyclopentyl group.
Uniqueness: 2-(3-Bromophenoxy)-N-cyclopentylacetamide is unique due to its combination of the bromophenoxy group and the cyclopentylacetamide structure, which provides distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-10-4-3-7-12(8-10)17-9-13(16)15-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPXFMGFTNWTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
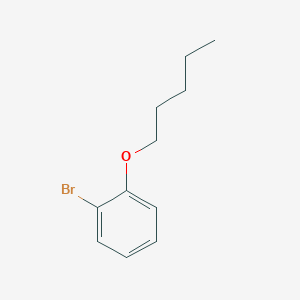
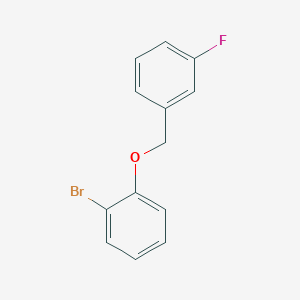
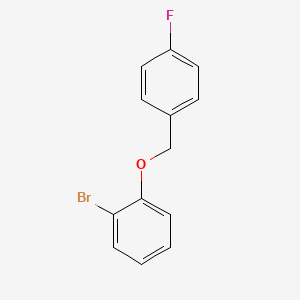
![2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene](/img/structure/B7807911.png)
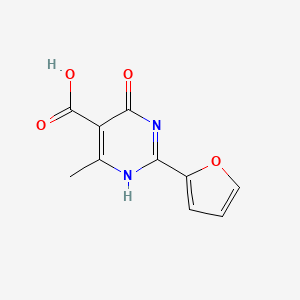
![{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid](/img/structure/B7807925.png)
![1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic Acid](/img/structure/B7807935.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B7807941.png)

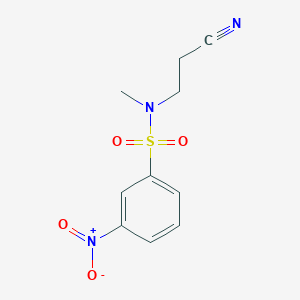
![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)
